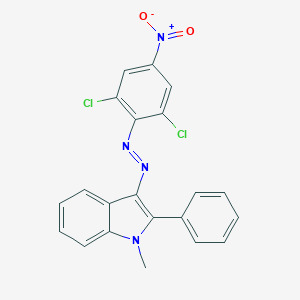

![molecular formula C18H21NO3S B037672 (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine CAS No. 116183-79-0](/img/structure/B37672.png)

(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine

Descripción general

Descripción

Synthesis Analysis

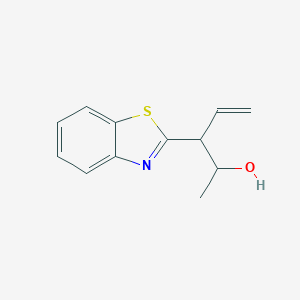

The synthesis of pyrrolidine derivatives, including "(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine," often involves asymmetric syntheses or electropolymerization processes. For instance, asymmetric syntheses from benzotriazole and pyrrolidine compounds have been demonstrated, highlighting methodologies to achieve chiral pyrrolidine synthons (Katritzky et al., 1999). Electropolymerization techniques have also been employed for related pyrrolidine compounds, showcasing the potential for innovative synthesis strategies (Larmat et al., 1996).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including "(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine," can be characterized using techniques like X-ray crystallography. Studies have shown detailed molecular conformations and structural features of related compounds, providing insights into their molecular geometry and bonding (Banerjee et al., 2002).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in a variety of chemical reactions, such as 1,3-dipolar cycloadditions and electrophilic substitutions. They have been utilized in synthesizing complex heterocyclic compounds, demonstrating their versatility in organic synthesis (Ryu et al., 2018).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, including solubility, melting point, and stability, are crucial for their application in chemical syntheses. The solvated structures and conformational analyses contribute to understanding their behavior in different environments (Banerjee et al., 2002).

Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

- Optical Purity in Synthesis : Optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine are prepared using reactions involving p-tolylsulfinyl benzylic carbanions, achieving stereoselectivity at newly created chiral carbons. This process includes nucleophilic addition and intramolecular elimination, highlighting the role of sulfinyl groups in controlling stereoselectivity (Ruano, Alemán, & Cid, 2006).

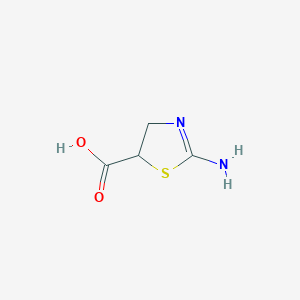

Biocatalysis and Enzyme Studies

- Alcohol Dehydrogenase in Pharmaceutical Synthesis : Alcohol dehydrogenase from Geotrichum capitatum is used to produce (S)-N-Benzyl-3-pyrrolidinol, a key chiral building block in pharmaceuticals, from N-benzyl-3-pyrrolidinone. This enzyme showcases distinct characteristics from known prokaryotic N-benzyl-3-pyrrolidinone reductases and is pivotal in the production of chiral compounds (Yamada-Onodera, Fukui, & Tani, 2007).

Chemical Synthesis and Derivatives

- Synthesis of Pyrrolidine Derivatives : Various 7-arylmethyl-substituted derivatives of pyrrolidine compounds are synthesized using techniques like condensation and reductive amination. These compounds are critical in developing new chemical entities (Kuznetsov & Chapyshev, 2007).

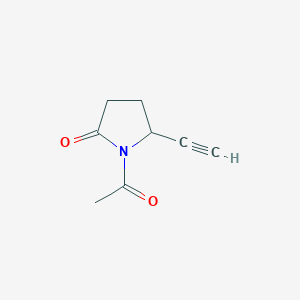

Electropolymerization and Material Science

- Electropolymerization in Conducting Polymers : The electropolymerization of pyrrolidine derivatives leads to conducting polymers with low oxidation potential, highlighting applications in material science, particularly in the development of electroactive materials (Larmat, Soloducho, Katritzky, & Reynolds, 1996).

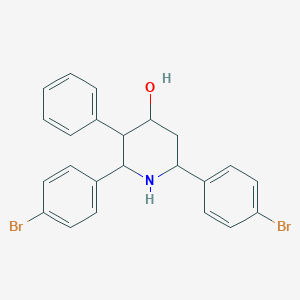

Medicinal Chemistry and Drug Development

- Antibacterial Activities of Pyrrolidine Derivatives : Research on 1,2,3-diazaborine derivatives, including pyrrolidine analogues, showcases their potential as antibacterial agents. These compounds are synthesized and tested for their efficacy against bacterial strains, demonstrating the role of pyrrolidine derivatives in medicinal chemistry (Grassberger, Turnowsky, & Hildebrandt, 1984).

Bioorganic Chemistry

- Pyrrolidine-Based Sialidase Inhibitors : Pyrrolidine analogues of N-Acetylneuraminic Acid are synthesized as potential sialidase inhibitors, indicating their applications in bioorganic chemistry and pharmaceutical research (Czollner, Kuszmann, & Vasella, 1990).

Safety And Hazards

“(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine” is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

[(3S)-1-benzylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFINYKUAYHRBO-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439067 | |

| Record name | (3S)-1-Benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine | |

CAS RN |

116183-79-0 | |

| Record name | (3S)-1-Benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)

![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)

![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)

![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)